The compound (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase EZH2. This compound is currently undergoing Phase I clinical trials for its potential use in treating B-cell lymphomas. The significance of EZH2 in cancer biology, particularly its role in transcriptional silencing and tumor progression, underscores the therapeutic potential of CPI-1205 in oncology .
CPI-1205 is classified as a small molecule drug candidate. It is derived from a series of indole-based EZH2 inhibitors that have been optimized for enhanced potency and selectivity. The compound's structure includes a dihydropyridine moiety, which contributes to its biological activity against the EZH2 enzyme, integral to the Polycomb repressive complex 2 (PRC2) .
Methods and Technical Details
The synthesis of CPI-1205 involves several key steps:
This multi-step synthetic route allows for the introduction of various functional groups that enhance the compound's biological activity and pharmacokinetic properties.
Structure and Data
CPI-1205 features a complex molecular structure characterized by:
The molecular formula for CPI-1205 is C₁₈H₂₃F₃N₄O₃, indicating a well-defined arrangement that contributes to its interaction with biological targets .
Reactions and Technical Details
CPI-1205 primarily acts through competitive inhibition of EZH2, blocking its ability to methylate histone proteins. This inhibition disrupts PRC2-mediated transcriptional repression, leading to reactivation of tumor suppressor genes. The compound demonstrates a biochemical IC50 value of 0.002 μM and a cellular EC50 value of 0.032 μM, indicating high potency .
In vitro studies have shown that CPI-1205 effectively inhibits cell proliferation in various cancer cell lines, particularly those associated with B-cell malignancies.
Process and Data
The mechanism by which CPI-1205 exerts its effects involves:
Physical and Chemical Properties
CPI-1205 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability throughout the synthesis process .
Scientific Uses
CPI-1205 is primarily being developed for use in oncology, specifically targeting hematological malignancies such as B-cell lymphomas. Its role as an EZH2 inhibitor positions it within a growing class of epigenetic therapies that aim to modify gene expression patterns in cancer cells.
Additionally, ongoing research may explore its potential applications beyond oncology, including other diseases where epigenetic dysregulation plays a critical role .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5